molecular formula C22H45N11O6 B13784779 Anti-kentsin

Anti-kentsin

Cat. No.: B13784779
M. Wt: 559.7 g/mol
InChI Key: GXWJQJWRHLTUKE-YXMSTPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-kentsin is a tetrapeptide with the sequence H-Thr-Pro-Arg-Lys-OH. It was first isolated from female hamsters and is known for its contraceptive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anti-kentsin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

For large-scale production, automated peptide synthesizers are often used. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

Anti-kentsin can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine and lysine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues in this compound can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while substitution can yield peptide analogs with altered biological activities.

Scientific Research Applications

Anti-kentsin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in reproductive biology and its potential as a contraceptive agent.

    Medicine: Explored for its potential therapeutic applications, including its effects on reproductive health.

    Industry: Utilized in the development of peptide-based drugs and contraceptives.

Mechanism of Action

The mechanism by which Anti-kentsin exerts its contraceptive effects involves binding to specific receptors in the reproductive system. This binding inhibits the fertilization process, preventing pregnancy. The molecular targets and pathways involved include:

    Receptors: Specific peptide receptors in the reproductive tract.

    Pathways: Signal transduction pathways that regulate reproductive processes.

Comparison with Similar Compounds

Anti-kentsin can be compared with other tetrapeptides such as:

    Tuftsin: Involved in immune system function.

    Rigin: Similar functions to tuftsin.

    Postin: An antagonist of tuftsin.

Uniqueness

This compound is unique due to its specific sequence and its role as a contraceptive peptide. Unlike other tetrapeptides, it has a distinct mechanism of action and specific applications in reproductive biology.

Properties

Molecular Formula

C22H45N11O6

Molecular Weight

559.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12-,13+,14+,15+,16+/m1/s1

InChI Key

GXWJQJWRHLTUKE-YXMSTPNBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Origin of Product

United States

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